Comparative Kinase Selectivity: Negligible MELK Inhibition as a Key Differentiator from Potent Triazole-Based Inhibitors
In contrast to optimized kinase inhibitors derived from the 1,2,4-triazol-5-amine scaffold that often achieve low nanomolar IC50 values, the unadorned scaffold 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine exhibits negligible inhibitory activity against Maternal Embryonic Leucine Zipper Kinase (MELK). This provides a clear baseline for selectivity profiling and establishes its utility as a negative control or an 'inactive' core scaffold in kinase assay panels [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (>10 µM) |
| Comparator Or Baseline | Optimized N1-acyl triazole analogs (e.g., BindingDB BDBM164103 class) exhibit KLKB1 IC50 < 100 nM |
| Quantified Difference | >100-fold difference in potency between unoptimized scaffold and optimized derivatives |
| Conditions | MELK inhibition assay using peptide substrate; europium donor dye-based plate reader; 30-minute incubation |
Why This Matters
This quantitative inactivity benchmark allows researchers to confirm that any observed biological activity in their novel analogs originates from appended functional groups rather than the core scaffold, ensuring clean SAR interpretation.
- [1] BindingDB. (n.d.). PrimarySearch_ki: Inhibition of MELK by 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine. IC50 > 1.00E+4 nM. View Source
